Ammonium nitrate-15N2

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Ammonium nitrate-15N2 (NH4NO3 (15N2)) is a specialized isotope-labeled variant of ammonium nitrate widely used in scientific research. The key feature of this compound is the enrichment of the stable isotope nitrogen-15 (15N) to a high percentage, typically around 98 atom percent []. This enrichment allows scientists to trace the movement and transformations of nitrogen in various biological and environmental systems.

Isotope Tracer for Nitrogen Cycling

One of the primary applications of Ammonium nitrate-15N2 is as a nitrogen isotope tracer. Nitrogen is a crucial element for all living organisms and plays a vital role in numerous biological processes. By incorporating 15N into ammonium nitrate, researchers can track the uptake, utilization, and fate of nitrogen within plants, microorganisms, and entire ecosystems []. This allows them to investigate various aspects of nitrogen cycling, such as:

- Plant nitrogen nutrition: Scientists can use 15N-labeled ammonium nitrate to study how plants absorb and utilize nitrogen from the soil []. This helps in understanding plant growth, fertilizer efficiency, and the development of sustainable agricultural practices.

- Microbial nitrogen transformations: Ammonium nitrate-15N2 can be employed to trace the activities of soil microbes involved in nitrogen fixation, nitrification, and denitrification []. This knowledge is essential for understanding soil health and optimizing nutrient management in agricultural systems.

- Nitrogen pollution studies: Researchers can use 15N tracers to investigate the sources, transport, and transformation of nitrogen pollutants in the environment. This information is valuable for developing strategies to mitigate environmental problems caused by excessive nitrogen runoff.

Metabolic Labeling in Plants and Microorganisms

Ammonium nitrate-15N2 also finds application in metabolic labeling experiments with plants and microorganisms. By supplying cells with 15N-labeled nutrients, scientists can track the incorporation of nitrogen into various cellular components, such as amino acids, proteins, and nucleic acids []. This technique allows them to:

- Study metabolic pathways: By analyzing the distribution of 15N within cells, researchers can elucidate the pathways involved in nitrogen assimilation and metabolism.

- Identify and quantify specific proteins: Metabolic labeling with 15N can be coupled with mass spectrometry techniques to identify and quantify specific proteins within complex biological samples [].

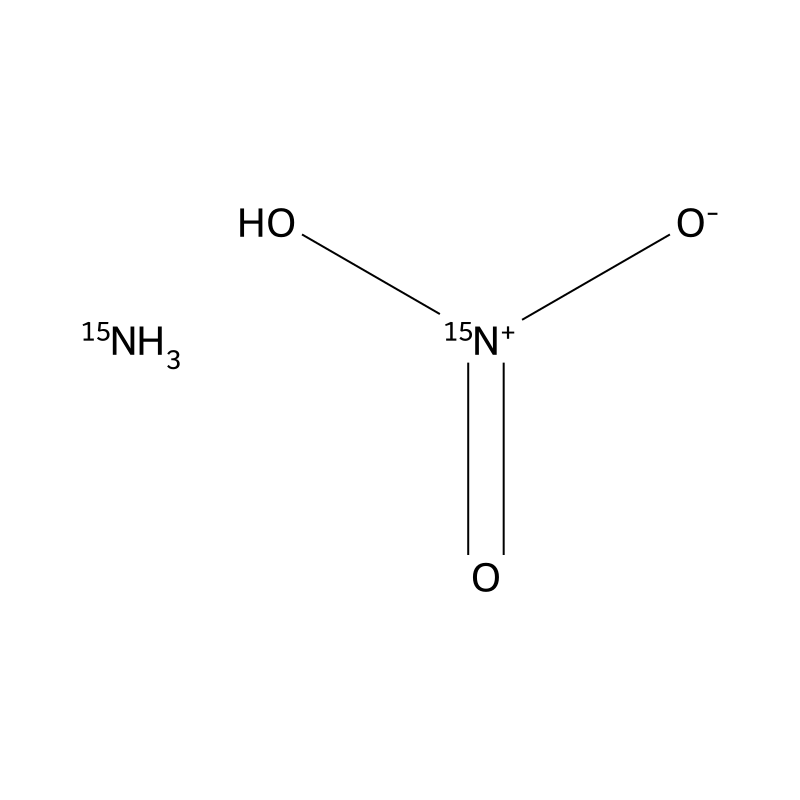

Ammonium nitrate-15N2 is a nitrogenous compound characterized by the presence of two nitrogen-15 isotopes. Its molecular formula is , with a molecular weight of approximately 81.04 g/mol. This compound is particularly valuable in scientific research for tracing and analyzing nitrogen pathways in various biological and chemical processes due to its isotopic labeling capabilities. The isotopic enrichment allows researchers to track the movement and transformation of nitrogen atoms, making it an essential tool in fields such as environmental science, agriculture, and biochemistry .

- Ammonium nitrate-15N2, like its non-isotopically labeled counterpart, is an oxidizer and can react with flammable materials. []

- It is considered a health hazard due to potential nitrate poisoning if ingested. []

- Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following established laboratory safety protocols. []

Please Note

- Due to the specific nature of ammonium nitrate-15N2, detailed information regarding mechanism of action and case studies is not readily available in publicly accessible sources.

- Decomposition: Upon heating, ammonium nitrate-15N2 decomposes to produce nitrogen gas, water vapor, and oxygen. The reaction can be represented as:

- Oxidation: At elevated temperatures (above 230°C), it can undergo oxidation, resulting in the release of gases.

- Reduction: The compound can be reduced to yield ammonia and other nitrogenous compounds when treated with reducing agents like hydrogen or metals such as zinc .

In biological contexts, ammonium nitrate-15N2 serves as a tracer to study nitrogen metabolism in plants and microorganisms. Its isotopic labeling helps researchers understand how nitrogen is assimilated and utilized in various biological systems. This compound is instrumental in metabolic studies, particularly in examining how nitrogen pathways affect growth and development in different organisms .

Ammonium nitrate-15N2 can be synthesized through the following methods:

- Laboratory Synthesis: The compound is typically produced by reacting ammonia-15N with nitric acid under controlled conditions. The reaction can be summarized as:

- Industrial Production: In industrial settings, the synthesis involves using isotopically labeled nitrogen sources. Ammonia is generated via the Haber process from nitrogen and hydrogen, while nitric acid is produced through the Ostwald process. The resulting ammonium nitrate is then crystallized and purified to ensure high isotopic purity .

Ammonium nitrate-15N2 has a wide range of applications across various fields:

- Agricultural Research: It is used to study the efficiency of nitrogen fertilizers and their impact on crop yields.

- Environmental Science: Researchers utilize this compound to trace nitrogen cycles in ecosystems, helping to understand nutrient dynamics.

- Clinical Studies: In medicine, ammonium nitrate-15N2 aids in metabolic studies to trace nitrogen pathways within the human body.

- Chemical Research: It serves as a tracer in

Studies involving ammonium nitrate-15N2 often focus on its interactions with other compounds in biological systems. For instance, research has shown that the presence of ammonium nitrate can influence microbial activity and nitrogen fixation rates in soil environments. These interactions are critical for understanding nutrient cycling and the ecological impact of fertilizers .

Ammonium nitrate-15N2 shares similarities with several other nitrogenous compounds that also contain isotopically labeled nitrogen. Here are some comparable compounds:

| Compound | Description | Unique Features |

|---|---|---|

| Ammonium nitrate | Standard form without isotopic labeling | Commonly used fertilizer; more reactive |

| Ammonium-15N chloride | Contains one nitrogen-15 isotope; used similarly | Useful for tracing but less versatile |

| Potassium nitrate-15N | Another labeled compound for tracing nitrogen pathways | Different cation but similar applications |

| Ammonium sulfate-15N | Contains one nitrogen-15 isotope; used in soil studies | Less commonly used than ammonium nitrate |

Uniqueness: Ammonium nitrate-15N2's distinctiveness arises from its specific isotopic labeling with two nitrogen-15 isotopes, which enhances its utility for tracing complex nitrogen pathways more effectively than other labeled compounds. Its versatility in undergoing various

Principles of Nitrogen-15 Stable Isotope Tracing

Nitrogen-15 tracing relies on the unique physicochemical behavior of the stable isotope ^15^N, which constitutes approximately 0.37% of natural nitrogen. Unlike radioactive isotopes, ^15^N does not decay, making it safe for long-term ecological studies. The technique exploits the mass difference between ^14^N and ^15^N to track nitrogen movement through biological and chemical pathways. For example, when ^15^N-labeled ammonium nitrate is introduced into soil, microbial nitrification converts ammonium (NH4+) to nitrate (NO3−), with the isotopic signature preserved in reaction products.

Isotope dilution principles underpin the quantification of gross nitrogen transformation rates. By measuring the dilution of ^15^N in a labeled pool (e.g., NH4+) over time, researchers can distinguish simultaneous processes such as mineralization, nitrification, and assimilation. A study using ^15^N-labeled ammonium nitrate demonstrated that autotrophic nitrification accounted for 62–78% of nitrate production in agricultural soils, while heterotrophic nitrification contributed minimally. This approach resolves ambiguities inherent in net rate measurements, which conflate production and consumption fluxes.

The analytical framework for ^15^N tracing integrates mass spectrometry with computational models. After extracting nitrogen compounds from environmental samples, isotope ratio mass spectrometry (IRMS) quantifies ^15^N abundance with a precision of ±0.2‰. Coupled with numerical tools like the FLUAZ model, researchers partition gross fluxes into individual pathways, such as distinguishing nitrification from anaerobic ammonium oxidation (anammox).

Development of Nitrogen-15-Labeled Ammonium Nitrate Synthesis

Synthesizing ammonium nitrate-15N2 requires precise control over isotopic enrichment and chemical purity. Early methods involved direct exchange between natural-abundance ammonium nitrate and ^15^N-enriched precursors. For instance, treating ^15^NH4Cl with silver nitrate (AgNO3) yields ^15^N-labeled ammonium nitrate through metathesis:

$$

\text{}^{15}\text{NH}4\text{Cl} + \text{AgNO}3 \rightarrow \text{}^{15}\text{NH}4\text{NO}3 + \text{AgCl} \downarrow

$$

This reaction achieves >98% isotopic purity but risks contamination from residual chloride ions. Modern protocols use ion chromatography to separate NH4+ and NO3− ions, followed by vacuum distillation to remove volatile impurities. A 2024 study reported a synthesis method achieving 99.5% isotopic purity by coupling electrodialysis with recrystallization in deuterated water.

Table 1: Comparison of Ammonium Nitrate-15N2 Synthesis Methods

| Method | Isotopic Purity (%) | Yield (%) | Key Limitations |

|---|---|---|---|

| Metathesis | 98.2 | 85 | Chloride contamination |

| Ion Exchange | 99.1 | 92 | High solvent consumption |

| Electrodialysis | 99.5 | 88 | Energy-intensive |

Field applications demand scalable synthesis. The LINX-II stream experiment utilized potassium nitrate-15N (K^15^NO3) to trace nitrate uptake in aquatic ecosystems, demonstrating that 453 g of K^15^NO3 could label a 10 L/s streamflow for 72 hours. Such large-scale preparations require rigorous quality control, including neutron activation analysis to verify isotopic homogeneity.

Optimization of Isotopic Purity for Research Applications

Isotopic purity directly impacts tracer experiment accuracy. Contamination by ^14^N or other nitrogen species (e.g., NO2−) introduces systematic errors in flux calculations. For ammonium nitrate-15N2, purity optimization focuses on three areas:

- Precursor Selection: Using doubly labeled ^15^NH4^15^NO3 eliminates cross-contamination between NH4+ and NO3− pools. In apple tree studies, dual labeling revealed that 21–30% of absorbed nitrogen derived from nitrate within one week of application.

- Purification Techniques: Size-exclusion chromatography removes humic acids that nonspecifically bind ^15^NH4+, while cryogenic distillation isolates volatile nitrogen oxides.

- Analytical Validation: Gas chromatography coupled to IRMS (GC-IRMS) detects trace impurities at parts-per-trillion levels. A 2023 interlaboratory comparison established that GC-IRMS reduces measurement uncertainty by 40% compared to traditional combustion methods.

Table 2: Impact of Isotopic Purity on Nitrification Rate Estimates

| Purity (%) | Apparent Nitrification Rate (mg N/kg/day) | Error vs. Theoretical (%) |

|---|---|---|

| 97.0 | 12.3 | 18.7 |

| 99.0 | 14.8 | 6.4 |

| 99.5 | 15.7 | 1.2 |

Maintaining purity during field deployment poses challenges. In soil column experiments, ammonium nitrate-15N2 must be injected below the O2-rich surface layer to prevent premature nitrification. Subsurface injection techniques preserve isotopic integrity, with recovery rates exceeding 95% in loamy soils.

Ammonium nitrate-15N2 serves as a crucial isotopic tracer for investigating nitrification pathways in chemolithotrophic bacteria, enabling researchers to quantify enzymatic processes and distinguish between different microbial groups involved in nitrogen oxidation. The dual nitrogen-15 labeling allows for comprehensive tracking of both ammonia oxidation to nitrite and nitrite oxidation to nitrate within the same experimental framework.

Isotope Fractionation Analysis in Complete Ammonia Oxidizers

Research utilizing ammonium nitrate-15N2 has revealed significant insights into the isotope fractionation patterns of complete ammonia oxidizers, particularly Nitrospira inopinata [1]. When exposed to 1 millimolar ammonium nitrate-15N2 at various pH levels, this complete ammonia oxidizer demonstrated nitrogen isotope effects ranging from -33.1 to -27.1‰ based on substrate consumption and -35.5 to -31.2‰ based on product formation for the ammonia to nitrite conversion step [1]. These values closely resemble the isotope effects observed in canonical ammonia-oxidizing bacteria and archaea, indicating fundamental similarities in enzymatic mechanisms despite the ability to perform complete ammonia oxidation [1].

The nitrite to nitrate oxidation step showed isotope effects ranging from 6.5 to 11.1‰, which align with those observed in nitrite-oxidizing bacteria of the genus Nitrospira [1]. This consistency suggests that the key enzymes responsible for ammonia and nitrite oxidation retain similar catalytic properties across different microbial lineages, providing valuable benchmarks for identifying nitrification processes in environmental samples.

Environmental Factors Influencing Isotope Signatures

Studies employing ammonium nitrate-15N2 have demonstrated that environmental parameters significantly influence isotope fractionation patterns in chemolithotrophic bacteria [1] [2]. pH variations between 6.5 and 8.5 resulted in measurable changes in isotope effects, with smaller fractionation observed at pH 6.5 compared to pH 7.5 and 8.5 [1]. Additionally, initial ammonium concentrations affected isotope fractionation, with reduced effects observed at lower substrate concentrations [1].

These findings have important implications for interpreting isotope signatures in natural environments, where pH and substrate availability vary considerably. The quantitative relationships established through ammonium nitrate-15N2 studies provide the foundation for correcting isotope measurements based on environmental conditions, enhancing the accuracy of nitrification rate estimates in diverse ecosystems.

Community Structure and Nitrification Activity

Applications of ammonium nitrate-15N2 in acidic agricultural soils have revealed distinct relationships between microbial community composition and nitrification activity [2]. In soils with pH ranging from 4.81 to 6.02, single dominant communities of ammonia-oxidizing bacteria or archaea comprised more than 68% of the total ammonia-oxidizing population [2]. This dominance pattern correlated with measurable nitrification rates, while strongly acidic soils with pH 4.03 showed significantly reduced nitrification activity and altered community structure [2].

The nitrogen-15 tracer experiments demonstrated that high nitrous oxide emissions but low nitrogen-15 nitrous oxide emissions occurred in the most acidic conditions, suggesting alternative nitrogen transformation pathways become active under extreme pH conditions [2]. These observations highlight the utility of ammonium nitrate-15N2 for linking microbial ecology to biogeochemical processes.

| Study Type | pH Range | Dominant Community (%) | Nitrification Rate | Key Finding |

|---|---|---|---|---|

| Acidic soils | 4.81-6.02 | >68% single community | Measurable rates | Community dominance correlates with activity |

| Strongly acidic | 4.03 | Variable | Significantly reduced | Alternative pathways activated |

| Agricultural systems | 6.5-8.5 | Mixed communities | pH-dependent | Environmental controls affect isotope signatures |

Anammox Process Analysis Using Dual-Labeled Substrates

The application of ammonium nitrate-15N2 and related dual-labeled substrates has revolutionized the study of anaerobic ammonium oxidation (anammox) processes, providing unprecedented insights into the stoichiometry, kinetics, and ecological significance of this globally important nitrogen removal pathway.

Isotope Pairing Mechanisms and Stoichiometry

Dual-labeled substrate experiments using nitrogen-15 enriched ammonium and nitrite have conclusively demonstrated the one-to-one pairing of nitrogen atoms from different sources in anammox reactions [3] [4]. When incubated with nitrogen-15 labeled ammonium and unlabeled nitrite, more than 97% of the nitrogen-15 transformed to dinitrogen gas was paired with nitrogen-14 to form molecular weight 29 dinitrogen gas [4]. This distribution deviated significantly from that expected during conventional denitrification, which would produce less than 10% of mass 29 dinitrogen gas through random isotope pairing [4].

The isotope pairing technique has revealed that anammox bacteria preferentially remove nitrogen-14 from the ammonium pool with isotope effects ranging from +23.5 to +29.1‰, depending on experimental conditions [3]. These isotope effects fall within the range typically associated with bacterial nitrification, providing a diagnostic signature for anammox activity in environmental samples.

Quantification of Anammox Contributions

Research utilizing dual-labeled substrates has established that anammox can contribute substantially to total nitrogen removal in marine and aquatic systems [5] [6]. In oxygen minimum zones, anammox accounted for 41-77% of total dinitrogen production, significantly exceeding the theoretical maximum of 29% that would be expected if anammox were strictly coupled to denitrification-driven organic matter remineralization [5].

Studies in groundwater systems have demonstrated anammox contributions of 39-90% of potential dinitrogen production, with rates on the order of 10 nanomoles dinitrogen nitrogen per liter per day [6]. These measurements were obtained using nitrogen-15 nitrite tracer tests that allowed discrimination between anammox and denitrification based on the distinct isotope signatures of the produced dinitrogen gas.

Coupling with Dissimilatory Nitrate Reduction to Ammonium

One of the most significant discoveries enabled by dual-labeled substrate studies has been the identification of anammox coupling with dissimilatory nitrate reduction to ammonium (DNRA) [5]. In this process, nitrogen-15 labeled nitrite is reduced to nitrogen-15 labeled ammonium via DNRA, which then combines with additional nitrogen-15 labeled nitrite through anammox to produce double-nitrogen-15 labeled dinitrogen gas [5].

This coupling mechanism produces isotope signatures that could easily be mistaken for denitrification alone, demonstrating the critical importance of comprehensive isotope analysis in nitrogen cycling studies [5]. The tight DNRA-anammox coupling was particularly evident in marine oxygen minimum zones, where DNRA rates reached up to 40 nanomoles nitrogen per liter per day, with corresponding increases in anammox activity [5].

| Process Coupling | Substrate | Product | Isotope Signature | Ecological Significance |

|---|---|---|---|---|

| Anammox alone | NH4+ + NO2- | 29N2 | Single-labeled N2 | Direct nitrogen removal |

| DNRA-Anammox | NO2- → NH4+ → N2 | 30N2 | Double-labeled N2 | Enhanced nitrogen removal |

| Nitrification-Anammox | NH4+ → NO2- → N2 | 29N2 | Variable signatures | Coupled oxidation-reduction |

Quantifying Dissimilatory Nitrate Reduction Pathways

The application of ammonium nitrate-15N2 and related nitrogen-15 labeled compounds has provided essential tools for quantifying dissimilatory nitrate reduction pathways, enabling researchers to distinguish between nitrogen removal through denitrification and nitrogen retention through dissimilatory nitrate reduction to ammonium.

Methodological Advances in DNRA Quantification

The development of the gel probe isotope labeling technique represents a significant methodological advancement in DNRA quantification [7] [8]. This approach involves amending sediment cores with nitrogen-15 labeled nitrate at in situ concentrations, deploying gel probes for equilibration with pore water, and subsequently analyzing the isotopic composition of extracted ammonium after chemical conversion to dinitrogen gas [7]. The technique achieves millimeter-level resolution while maintaining minimal physical disturbance to the sediment structure.

The hypobromite conversion method has been refined to enable high-throughput analysis of DNRA rates [9]. This procedure involves extracting ammonium from samples, trapping it on acidified glass filters, eluting and oxidizing it to nitrate via persulfate oxidation, converting the nitrate to nitrous oxide using nitrogen-two-oxide reductase deficient denitrifiers, and finally analyzing the converted nitrous oxide using gas chromatography-mass spectrometry [9].

Quantitative Assessment of DNRA Importance

Large-scale comparative studies utilizing nitrogen-15 tracers have revealed that DNRA accounts for more than 30% of nitrate reduction at 26 out of 55 coastal sites examined [10]. Moreover, DNRA was the dominant pathway at more than one-third of these sites, challenging the traditional view that denitrification represents the primary fate of nitrate in marine sediments [10].

In agricultural soils, DNRA rates measured using nitrogen-15 labeled nitrate range from 2.4 to 58.7 nanomoles nitrogen per gram per hour, with the pathway contributing 84.44% ± 14.40% of dissimilatory nitrate reduction processes [11]. These rates show strong correlations with total organic matter content and specific microbial taxa, particularly members of the genus Chthiniobacter [11].

Environmental Controls and Spatial Variability

Studies employing nitrogen-15 tracers have identified key environmental factors controlling the relative importance of DNRA versus denitrification [12] [13]. Carbon to nitrogen ratios emerge as primary controllers, with DNRA favored under high carbon availability conditions. Redox potential and bacterial generation times also influence pathway selection, with DNRA becoming increasingly important under moderately reducing conditions [13].

The spatial distribution of DNRA activity has been characterized using high-resolution isotope techniques, revealing distinct vertical patterns in sediment cores [7]. DNRA activity typically peaks in zones of nitrate consumption, often coinciding with the presence of sulfide and organic matter gradients. These spatial patterns reflect the coupling between DNRA and sulfur cycling processes, where sulfide-driven autotrophic denitrification creates favorable conditions for DNRA activity.

| Environmental Factor | DNRA Favored Conditions | Denitrification Favored Conditions | Measurement Approach |

|---|---|---|---|

| Carbon availability | High C/N ratios | Moderate C/N ratios | Isotope ratio analysis |

| Redox potential | Moderately reducing | Strongly reducing | Electrode measurements |

| Sulfide presence | Present | Absent | Chemical analysis |

| Organic matter | High availability | Limited availability | Total organic carbon |